

# CAS number 1150114-47-8 characterization

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## Compound of Interest

Compound Name:	(6-(Methoxycarbonyl)-1 <i>H</i> -indol-2-yl)boronic acid
Cat. No.:	B1393557

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An In-Depth Technical Guide to Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1 Inhibitor for Advanced Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

Lorlatinib, also known as PF-06463922, is a potent, third-generation, macrocyclic ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases.<sup>[1][2]</sup> Developed by Pfizer, it is marketed under the brand names Lorbrena and Lorviqua.<sup>[3][4]</sup> This guide provides a comprehensive technical overview of lorlatinib, including its mechanism of action, preclinical and clinical data, pharmacokinetic profile, and key experimental protocols for its characterization. A critical feature of lorlatinib is its ability to penetrate the central nervous system (CNS), addressing the significant challenge of brain metastases in non-small cell lung cancer (NSCLC).<sup>[5][6]</sup> Furthermore, it demonstrates broad-spectrum potency against a wide range of ALK resistance mutations that emerge during treatment with earlier-generation inhibitors.<sup>[2][7]</sup>

## Introduction: The Challenge of ALK/ROS1-Driven Cancers and Acquired Resistance

Oncogenic fusions involving the ALK and ROS1 receptor tyrosine kinases are key drivers in specific subsets of NSCLC.<sup>[8]</sup> While first and second-generation ALK/ROS1 inhibitors like crizotinib, alectinib, and ceritinib have shown significant clinical benefit, the majority of patients

eventually develop resistance.[6][8] A common mechanism of resistance is the acquisition of secondary mutations in the kinase domain, such as the ALK G1202R and ROS1 G2032R mutations, which render earlier-generation inhibitors ineffective.[6] Additionally, the brain is a frequent site of metastasis in ALK-positive NSCLC, and many early-generation inhibitors have poor CNS penetration.[6][8] Lorlatinib was specifically designed to overcome these limitations. [2][6]

## Physicochemical Properties and Synthesis Overview

Lorlatinib is a macrocyclic compound with the chemical formula C<sub>21</sub>H<sub>19</sub>FN<sub>6</sub>O<sub>2</sub>.[9] Its structure is designed for high potency and selectivity, as well as the ability to cross the blood-brain barrier.[2][6]

Table 1: Physicochemical Properties of Lorlatinib

Property	Value
CAS Number	1454846-35-5[9]
Molecular Formula	C <sub>21</sub> H <sub>19</sub> FN <sub>6</sub> O <sub>2</sub> [9]
Synonyms	PF-06463922, Lorbrena, Lorviqua[3][9]
Indication	ALK-positive metastatic non-small cell lung cancer (NSCLC)[10]

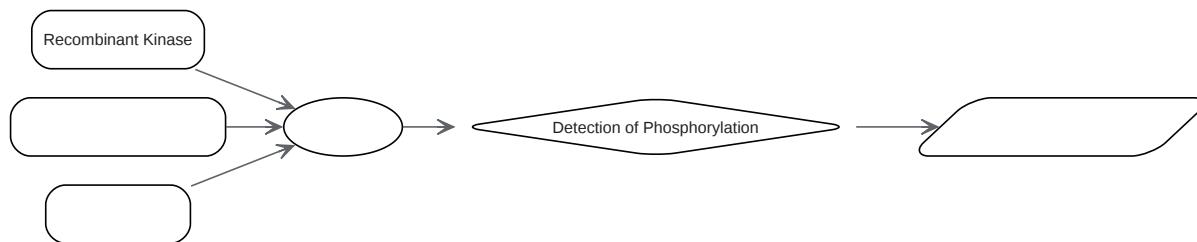
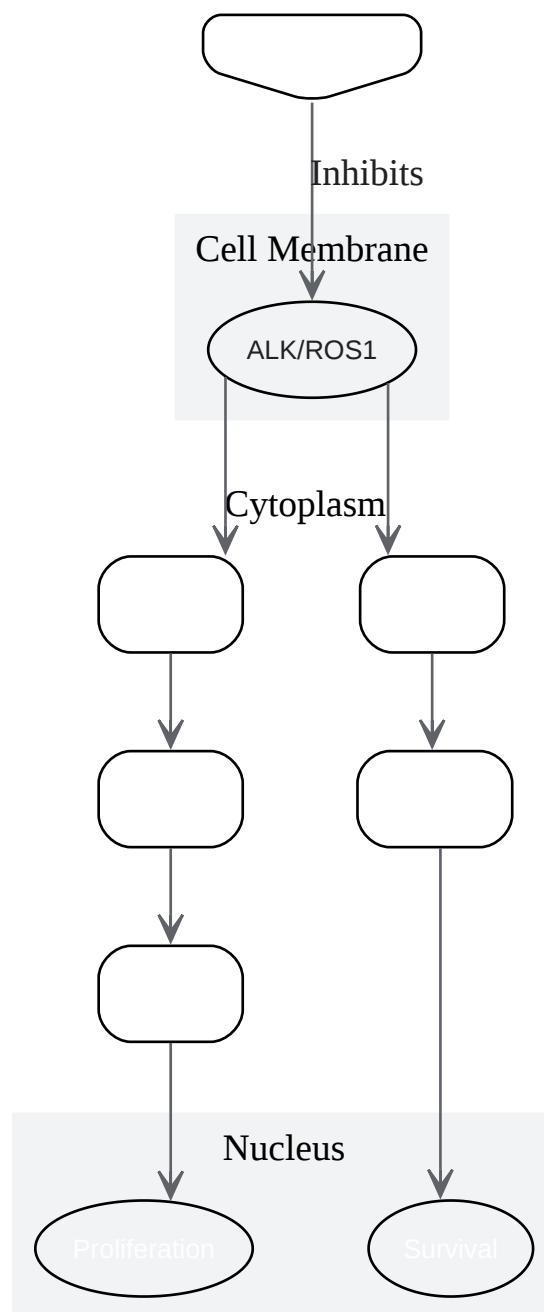
The synthesis of lorlatinib is a complex process that has been described in detail in the medicinal chemistry literature.[1][5][11] Key challenges in its synthesis included the construction of the macrocyclic ring.[5] An exploratory process development for a kilogram-scale synthesis has also been published, focusing on the final five steps to yield lorlatinib with high purity.[11]

## Mechanism of Action: Dual Inhibition of ALK and ROS1 and Overcoming Resistance

Lorlatinib is an ATP-competitive inhibitor that binds to the kinase domains of both ALK and ROS1, disrupting their downstream signaling pathways and ultimately inhibiting tumor cell growth.<sup>[1]</sup> A key advantage of lorlatinib is its potent activity against a wide range of ALK and ROS1 mutations that confer resistance to other inhibitors.<sup>[6]</sup>

Oncogenic ROS1 fusion kinases are known to signal through the SHP2 phosphatase, activating both the MEK1/2-ERK1/2 and AKT/mTORC1 pathways.<sup>[12]</sup> Treatment with lorlatinib leads to a dose-dependent decrease in the phosphorylation of the ROS1 fusion protein and its downstream signaling molecules.<sup>[12]</sup>

Diagram 1: Simplified Lorlatinib Signaling Pathway Inhibition



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